molecular formula C9H4Cl2O2 B2708432 4,7-Dichlorobenzofuran-2-carbaldehyde CAS No. 145672-66-8

4,7-Dichlorobenzofuran-2-carbaldehyde

Cat. No.: B2708432
CAS No.: 145672-66-8
M. Wt: 215.03
InChI Key: HUTCWOPFJGCRBF-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H4Cl2O2. It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and an aldehyde group at the 2 position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorobenzofuran-2-carbaldehyde typically involves the chlorination of benzofuran derivatives followed by formylation. One common method includes the chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 7 positions. The resulting 4,7-dichlorobenzofuran is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The chlorination and formylation steps are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4,7-Dichlorobenzofuran-2-carboxylic acid.

    Reduction: 4,7-Dichlorobenzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Dichlorobenzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

4,7-Dichlorobenzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:

    Benzofuran-2-carbaldehyde: Lacks the chlorine substituents, which may result in different chemical reactivity and biological activity.

    4,7-Dibromobenzofuran-2-carbaldehyde: Contains bromine atoms instead of chlorine, which can affect its physical and chemical properties.

    4,7-Dichlorobenzofuran:

The unique combination of chlorine atoms and an aldehyde group in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

4,7-Dichlorobenzofuran-2-carbaldehyde (CAS No. 145672-66-8) is an organic compound characterized by its unique structure, which includes two chlorine atoms at the 4 and 7 positions of a benzofuran ring and an aldehyde group at the 2 position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits varying degrees of antimicrobial activity. In a study evaluating the antibacterial properties of related benzofuran derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed weak antibacterial activity against strains such as E. coli and S. faecalis, with inhibition zone diameters ranging from 9 to 13 mm .

Anticancer Potential

The compound's mechanism of action in cancer treatment is under investigation. Preliminary findings suggest that it may interact with specific cellular targets, potentially inhibiting cancer cell proliferation through covalent bonding with nucleophilic sites on proteins. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells .

Case Studies

  • Antibacterial Activity Evaluation :
    • A study conducted on various benzofuran derivatives found that modifications in substituents significantly influenced their antibacterial efficacy. The presence of carboxylic acid groups in derivatives led to enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that may also apply to this compound .
  • Cancer Cell Line Studies :
    • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by inhibiting specific pathways involved in cell survival and proliferation. The exact role of this compound in these pathways remains an area for further exploration .

The biological activity of this compound is attributed to its ability to form covalent bonds with biomolecules due to the reactive aldehyde group. This property allows it to target enzymes or receptors within cells, leading to biochemical changes that can result in antimicrobial or anticancer effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
Benzofuran-2-carbaldehydeNo chlorine substituentsLowModerate
4,7-Dibromobenzofuran-2-carbaldehydeBromine substituentsModerateHigh
4,7-DichlorobenzofuranChlorine substituents onlyLowModerate

This table highlights how structural variations influence biological activities.

Properties

IUPAC Name

4,7-dichloro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCWOPFJGCRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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